N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a chemical compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound belongs to the class of benzothiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the reaction of 5-cyclopropylpyridin-3-amine with 2,1,3-benzothiadiazole-5-carboxylic acid. The reaction is facilitated by a coupling agent such as N,N-dimethylformamide (DMF) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under controlled conditions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and proteins, thereby affecting various cellular pathways. For example, it may inhibit kinases or transcription factors, leading to altered gene expression and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide
- N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide
- N-[(5-cyclopropylpyridin-3-yl)methyl]-5-(pyridin-3-yl)isoxazole-3-carboxamide
Uniqueness
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique benzothiadiazole core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or unique material properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in both research and industrial applications.
Properties
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16(12-3-4-14-15(6-12)20-22-19-14)18-8-10-5-13(9-17-7-10)11-1-2-11/h3-7,9,11H,1-2,8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKYLNLWNVKWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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